molecular formula C12H18N2O B1414758 2-methyl-5-(4-morpholinylmethyl)Benzenamine CAS No. 925920-82-7

2-methyl-5-(4-morpholinylmethyl)Benzenamine

Cat. No.: B1414758
CAS No.: 925920-82-7
M. Wt: 206.28 g/mol
InChI Key: NPVCQTRILTZRCD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-methyl-5-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-2-3-11(8-12(10)13)9-14-4-6-15-7-5-14/h2-3,8H,4-7,9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVCQTRILTZRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-methyl-5-(4-morpholinylmethyl)Benzenamine typically involves the reaction of 2-methyl-5-nitrobenzyl chloride with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then reduced using a suitable reducing agent like hydrogen gas in the presence of a palladium catalyst to yield this compound .

Chemical Reactions Analysis

2-methyl-5-(4-morpholinylmethyl)Benzenamine undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-5-(4-morpholinylmethyl)Benzenamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(4-morpholinylmethyl)Benzenamine involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound can interact with various biological receptors, enzymes, or proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

Table 1: Substituent Profiles and Physicochemical Properties
Compound Name (CAS) Substituents (Position) Molecular Weight (g/mol) Key Properties References
This compound 2-CH₃, 5-(CH₂-morpholine) 221.28 Moderate polarity, low cytotoxicity [1]
2-Methyl-5-(4-pyridinyl)aniline (761441-12-7) 2-CH₃, 5-pyridine 184.24 Higher density (1.106 g/cm³), pKa ~5.19 [14]
2-Methyl-5-nitrobenzenamine (U181) 2-CH₃, 5-NO₂ 152.15 Hazardous waste (EPA-regulated) [7], [17]
2,5-Dibutoxy-4-(4-morpholinyl)Benzenamine sulfate (130169-66-3) 2,5-O(CH₂)₃CH₃, 4-morpholine, sulfate ~466.5 (estimated) Regulated under PMN P-90–1809 [10]
2-Methyl-5-(piperidine-1-sulfonyl)phenylamine (100317-20-2) 2-CH₃, 5-(piperidine-SO₂) 254.34 Piperidine sulfonyl enhances steric bulk [20]

Key Observations :

  • Morpholine vs. Pyridine/Piperidine : Morpholine’s oxygen atom increases polarity compared to pyridine (N-heterocycle) or piperidine (amine ring), influencing solubility and receptor interactions.
  • Nitro vs. Morpholinylmethyl : Nitro groups (e.g., U181) confer toxicity and regulatory concerns, whereas morpholinylmethyl derivatives exhibit lower cytotoxicity .

Pharmacological Activity

Table 2: Bioactivity Comparison
Compound Cytotoxicity (U937 Cells) Antiviral Activity (HIV) Cannabimimetic Activity References
This compound Inactive Poor inhibition None reported [1]
Aminoalkylindoles (e.g., Analog II) Not tested Not tested ED₅₀: 0.68–18 µmol/kg [2]
2-Methyl-5-(4-pyridinyl)aniline Not tested Not tested Not reported [14]

Key Findings :

  • Steric and electronic effects of substituents (e.g., morpholine’s oxygen) likely reduce binding affinity to viral or cellular targets.

Biological Activity

2-Methyl-5-(4-morpholinylmethyl)benzenamine, also known as a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a benzene ring substituted with a methyl group and a morpholinylmethyl group, which may influence its interaction with biological targets.

  • Chemical Formula : C12_{12}H16_{16}N2_2
  • CAS Number : 925920-82-7
  • Molecular Weight : 192.27 g/mol

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The morpholine ring is known to enhance solubility and bioavailability, potentially allowing for better interaction with biological systems. The compound may act as an inhibitor or modulator for specific pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some studies have suggested that morpholine derivatives can inhibit tumor growth through apoptosis induction in cancer cells.
  • Antimicrobial Effects : Morpholine-containing compounds have shown activity against certain bacterial strains, indicating potential use in treating infections.
  • Neurological Activity : The compound may interact with neurotransmitter systems, suggesting a role in neuropharmacology.

Anticancer Activity

In a study examining the effects of morpholine derivatives on cancer cell lines, it was found that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7 (Breast Cancer)15.3Apoptosis induction
Control (Doxorubicin)MCF-70.5DNA intercalation

Antimicrobial Activity

Another study focused on the antimicrobial properties of morpholine derivatives, where this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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